molecular formula C16H18N2O2S B6538898 N,N-dimethyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide CAS No. 1060351-89-4

N,N-dimethyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide

Cat. No.: B6538898
CAS No.: 1060351-89-4
M. Wt: 302.4 g/mol
InChI Key: QXBPCGBKIYFTSL-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide is a synthetic acetamide derivative characterized by:

  • N,N-dimethyl substitution on the central acetamide nitrogen, enhancing lipophilicity.
  • A para-substituted phenyl ring linked to the acetamide core.
  • A thiophen-2-yl acetamido group attached to the phenyl ring, introducing aromatic heterocyclic functionality.

Properties

IUPAC Name

N,N-dimethyl-2-[4-[(2-thiophen-2-ylacetyl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-18(2)16(20)10-12-5-7-13(8-6-12)17-15(19)11-14-4-3-9-21-14/h3-9H,10-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBPCGBKIYFTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide typically involves multiple steps. One common method starts with the acylation of thiophene-2-carboxylic acid to form thiophene-2-acetyl chloride. This intermediate is then reacted with 4-aminophenylacetamide under controlled conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N,N-dimethyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features and Variations

The compound is compared to analogs with acetamide cores and heterocyclic/thiophene substituents (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Features Reference
N,N-Dimethyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide (Target) N,N-dimethyl acetamide, thiophen-2-yl acetamido-phenyl High lipophilicity due to dimethyl group; thiophene enhances π-π interactions
N-(4-(5-(3-Fluorophenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)-acetamide Triazole, fluorophenyl, thiophen-2-yl Polar triazole and fluorine may improve solubility and target affinity
N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)-acetamide Triazole, difluorophenyl, ethoxy group Increased steric bulk; ethoxy group modulates metabolic stability
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazole Chlorine atoms enhance electronegativity; thiazole may alter binding specificity
N,N-Dimethyl-2-{[2-(thiophen-2-yl)ethyl]amino}acetamide Thiophen-2-yl ethylamino chain, N,N-dimethyl Flexible ethyl linker; dimethyl group reduces hydrogen-bonding capacity

Spectroscopic and Crystallographic Data

  • NMR : Thiophen-2-yl protons in the target compound would resonate at δ 6.8–7.4 ppm (similar to ’s thiophene acetamides) .
  • Crystallography : Analog 4 () reveals intermolecular N–H⋯N hydrogen bonds (R₂²(8) motif), stabilizing crystal packing—a feature likely shared with the target compound .

Biological Activity

N,N-dimethyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide, with the chemical formula C16_{16}H18_{18}N2_2O2_2S, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to summarize the existing knowledge regarding its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16_{16}H18_{18}N2_2O2_2S
  • Molecular Weight : 302.4 g/mol
  • CAS Number : 1060351-89-4

Synthesis

The synthesis of this compound involves the acylation of amines with thiophene derivatives. The general synthetic route includes:

  • Formation of Thiophene Derivative : Starting from thiophene-2-carboxylic acid, followed by conversion to the corresponding acetamide.
  • N,N-Dimethylation : Using dimethyl sulfate or similar reagents to introduce the dimethyl groups.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

  • Mechanism of Action :
    • Induction of apoptosis via activation of caspases.
    • Inhibition of key signaling pathways such as PI3K/Akt and MAPK pathways.

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Selectivity and Toxicity

The selectivity index of this compound is favorable compared to standard chemotherapeutics, indicating lower toxicity towards normal cells while effectively targeting cancer cells. This characteristic makes it a promising candidate for further development in cancer therapy.

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the cytotoxicity in human cancer cell lines; IC50 values were significantly lower than those for standard treatments, suggesting enhanced efficacy.
Study 2 Investigated antimicrobial effects; showed inhibition of bacterial growth at concentrations below toxic levels for human cells.
Study 3 Explored the apoptotic pathways activated by the compound; confirmed involvement of mitochondrial pathways leading to cell death.

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